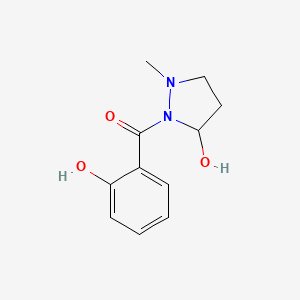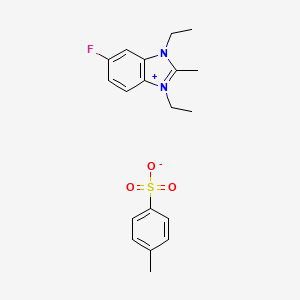
2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol, also known as tiaprofenic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It belongs to the class of pyrazolidine carboxylic acid derivatives and is structurally related to other NSAIDs such as aspirin, ibuprofen, and naproxen. Tiaprofenic acid has been found to be effective in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders.
作用机制
Tiaprofenic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. Tiaprofenic acid selectively inhibits the activity of COX-2 enzymes, which are primarily responsible for the production of prostaglandins during inflammation. By inhibiting the activity of COX-2 enzymes, 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects
Tiaprofenic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Tiaprofenic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes. In addition, 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid has been found to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
Tiaprofenic acid has several advantages for lab experiments. It is readily available and can be synthesized easily. It has also been extensively studied for its anti-inflammatory and analgesic properties, making it a well-established model drug for these conditions. However, 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid also has some limitations. It has been found to have some toxic effects on the liver and kidneys, and caution should be exercised when using it in animal studies. In addition, 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid has been found to have some variability in its pharmacokinetics, which may affect the interpretation of experimental results.
未来方向
There are several future directions for 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid research. One area of interest is the investigation of its potential use in the treatment of other conditions such as migraine headaches and dysmenorrhea. Another area of interest is the development of 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid analogs with improved pharmacokinetic and toxicological profiles. In addition, the mechanism of action of 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid could be further elucidated, particularly with respect to its antioxidant properties and its effects on other signaling pathways. Finally, 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid could be investigated for its potential use in combination with other drugs for the treatment of inflammatory and pain conditions.
合成方法
Tiaprofenic acid can be synthesized by the reaction of 2-hydroxybenzoyl chloride with 1-methyl-3-pyrazolidinone in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid as a white crystalline solid with a melting point of 176-178°C.
科学研究应用
Tiaprofenic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. Tiaprofenic acid has also been investigated for its potential use in the treatment of other conditions such as migraine headaches, dysmenorrhea, and postoperative pain.
属性
IUPAC Name |
(5-hydroxy-2-methylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-12-7-6-10(15)13(12)11(16)8-4-2-3-5-9(8)14/h2-5,10,14-15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEHUTJHFKPNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(N1C(=O)C2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B5150332.png)
![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)
![3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5150345.png)
![11-(2-bromo-3,4,5-trimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5150354.png)


![N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5150386.png)
![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150389.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5150405.png)

![2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)
![N-benzyl-2-[(cyclobutylacetyl)amino]benzamide](/img/structure/B5150421.png)
![3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B5150429.png)